CPI-905

Description

Properties

CAS No. |

931078-17-0 |

|---|---|

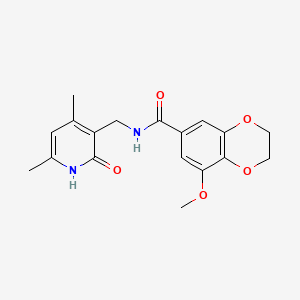

Molecular Formula |

C18H20N2O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |

InChI |

InChI=1S/C18H20N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16-15(8-12)24-4-5-25-16/h6-8H,4-5,9H2,1-3H3,(H,19,21)(H,20,22) |

InChI Key |

KMBHNILDGJPMCU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)OC)OCCO3)C |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)OC)OCCO3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CPI-905; CPI 905; CPI905. |

Origin of Product |

United States |

Foundational & Exploratory

The Function of CPI-905 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of CPI-905 and its successors in the context of cancer cell biology. This compound is an early-stage, potent, and selective EZH2 (Enhancer of Zeste Homolog 2) inhibitor that has served as a foundational tool in the development of more advanced anti-cancer therapeutics. While detailed public data on this compound itself is limited due to its nature as a precursor molecule, this guide elucidates its mechanism of action and places it within the broader landscape of EZH2 inhibition in oncology.

Core Mechanism of Action: EZH2 Inhibition

This compound functions as a potent, selective, and cell-active inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. The primary role of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes.

In many cancers, EZH2 is overexpressed or mutated, resulting in the aberrant silencing of tumor suppressor genes, which in turn promotes cancer cell proliferation, survival, and differentiation. By inhibiting the methyltransferase activity of EZH2, this compound and its analogs can reverse this pathological gene silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.

Quantitative Data: Potency and Selectivity

While specific biochemical data for this compound is not extensively published, it is characterized as a "weak inhibitor" that served as a hit in a high-throughput screening campaign.[3][4][5][6][7] This initial discovery led to the development of more potent analogs. The table below presents publicly available data on these related EZH2 inhibitors to provide a quantitative context for this class of compounds.

| Compound | Target(s) | IC50 / Ki | Cell-Based Potency | Notes |

| This compound | EZH2 | Described as a "weak inhibitor" | Cell-active | An early hit from high-throughput screening. |

| CPI-169 | EZH2 | IC50: 0.24 nM (WT), 0.51 nM (Y641N) | Not specified | A more potent analog of this compound. |

| CPI-1205 | EZH2 | Not specified | Not specified | Orally bioavailable, advanced to Phase I clinical trials for B-cell lymphomas. |

| Tulmimetostat (CPI-0209) | EZH1/EZH2 | Not specified | Not specified | Orally active, in clinical development for solid tumors and lymphomas. |

| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM; IC50: 11-16 nM | Not specified | FDA-approved EZH2 inhibitor. |

| GSK126 | EZH2 | IC50: 9.9 nM | Not specified | Highly selective EZH2 inhibitor. |

Experimental Protocols

The characterization of EZH2 inhibitors like this compound typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical EZH2 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the compound against the methyltransferase activity of EZH2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PRC2 complex (containing EZH2) is purified. The substrate can be a synthetic histone H3 peptide or reconstituted oligonucleosomes.

-

Reaction Mixture: The PRC2 complex is incubated with the substrate in the presence of the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).

-

Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for histone methylation.

-

Detection: The reaction is stopped, and the amount of methylated substrate is quantified. If using a radiolabeled SAM, this is typically done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular H3K27me3 Quantification Assay

Objective: To assess the ability of the inhibitor to modulate EZH2 activity within cancer cells by measuring the levels of the H3K27me3 mark.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines known to be dependent on EZH2 activity (e.g., certain lymphoma or sarcoma cell lines) are cultured. The cells are then treated with various concentrations of the EZH2 inhibitor for a defined period (e.g., 24-72 hours).

-

Histone Extraction or Cell Lysis: Histones are extracted from the cell nuclei, or whole-cell lysates are prepared.

-

Western Blot Analysis:

-

The extracted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for H3K27me3.

-

A loading control, such as an antibody against total Histone H3, is used to normalize the data.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

-

Quantification: The band intensities are quantified to determine the relative reduction in H3K27me3 levels upon inhibitor treatment.

Clinical Significance and Future Directions

While this compound itself did not advance into clinical trials, its discovery was instrumental in validating EZH2 as a druggable target in oncology. The subsequent development of more potent and pharmacologically optimized compounds, such as CPI-1205 and tulmimetostat (CPI-0209), by the same research programs underscores the importance of this initial finding. These second-generation EZH2 inhibitors have been investigated in clinical trials for a variety of malignancies, including B-cell lymphomas and advanced solid tumors.[8]

The therapeutic strategy of EZH2 inhibition is particularly relevant for cancers with specific genetic backgrounds, such as those harboring EZH2 gain-of-function mutations or mutations in other chromatin remodeling complexes like SWI/SNF. The continued exploration of EZH2 inhibitors, both as monotherapies and in combination with other anti-cancer agents, remains a promising area of cancer research.

References

- 1. EZH2-IN-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CPI-905: An In-Depth Technical Guide to an Early-Stage EZH2 Inhibitor and its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CPI-905, an early-stage small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and its role in the broader context of epigenetic regulation. Due to the nature of this compound as a likely developmental compound, publicly available quantitative data is limited. This guide, therefore, focuses on the established scientific context of EZH2 inhibition, leveraging data from related compounds and general experimental methodologies to provide a thorough understanding of the subject.

Introduction to EZH2 and its Role in Epigenetic Regulation

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In its canonical role, EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1] This modification leads to chromatin compaction, thereby restricting the access of transcriptional machinery to gene promoters.

The dysregulation of EZH2 activity is a hallmark of numerous human cancers, where its overexpression or mutation can lead to the aberrant silencing of tumor suppressor genes, promoting cell proliferation, and inhibiting apoptosis.[2] Consequently, EZH2 has emerged as a significant therapeutic target in oncology.

This compound: An Early-Stage EZH2 Inhibitor

This compound is identified as a potent, selective, and cell-active EZH2 inhibitor characterized by a pyridone headgroup. It was developed by Constellation Pharmaceuticals as part of their EZH2 inhibitor program. Scientific literature describes this compound as a "weak inhibitor" and it is understood to be a precursor to more potent, second-generation inhibitors such as CPI-1205 and CPI-0209 (tulmimetostat). The CAS number for this compound is 931078-17-0.

Mechanism of Action

As an EZH2 inhibitor, this compound is designed to compete with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.

Data Presentation

| Parameter | Description | Typical Units | This compound Data |

| Biochemical IC50 (EZH2 WT) | Concentration of the inhibitor required to reduce the enzymatic activity of wild-type EZH2 by 50% in a biochemical assay. | nM or µM | Not Publicly Available |

| Biochemical IC50 (EZH2 mutant) | Concentration of the inhibitor required to reduce the enzymatic activity of a specific mutant EZH2 (e.g., Y641N) by 50%. | nM or µM | Not Publicly Available |

| Cellular EC50 (H3K27me3 reduction) | Concentration of the inhibitor required to reduce the cellular levels of H3K27me3 by 50% in a specific cell line. | nM or µM | Not Publicly Available |

| Cellular GI50 (Cell Growth Inhibition) | Concentration of the inhibitor required to inhibit the growth of a specific cancer cell line by 50%. | µM | Not Publicly Available |

| Selectivity (vs. other HMTs) | The ratio of IC50 values for other histone methyltransferases (HMTs) to the IC50 for EZH2, indicating the inhibitor's specificity. | Fold-difference | Not Publicly Available |

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the context of EZH2 inhibitor development. These protocols are based on established practices in the field and can be adapted for the evaluation of compounds like this compound.

Biochemical EZH2 Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, high-throughput assay to measure the biochemical potency of an inhibitor against the EZH2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated histone H3 (1-28) peptide substrate

-

AlphaLISA anti-H3K27me3 acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT, 0.01% Tween-20)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the EZH2 enzyme complex to each well.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the AlphaLISA acceptor and donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Quantification (Western Blot)

This protocol details the measurement of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., Karpas-422 for lymphoma)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Histone extraction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

In Vivo Tumor Xenograft Model

This protocol describes a typical in vivo efficacy study of an EZH2 inhibitor in a mouse xenograft model of non-Hodgkin's lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation (e.g., Karpas-422)

-

Matrigel

-

Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer the test compound and vehicle according to the planned dosing schedule and route.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

-

Analyze the tumor growth inhibition data to assess the efficacy of the compound.

Mandatory Visualizations

Signaling Pathways

Caption: EZH2 signaling pathway and the mechanism of action of this compound.

Experimental Workflows

Caption: Preclinical workflow for the evaluation of an EZH2 inhibitor like this compound.

References

The Role of CPI-905 in the Inhibition of Histone H3K27 Trimethylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CPI-905, an early-generation, pyridone-containing small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone mark is critically involved in the silencing of gene expression. While this compound itself is characterized as a comparatively weak inhibitor, its discovery was a pivotal step in the development of more potent and clinically relevant second-generation EZH2 inhibitors. This document will detail the mechanism of action of pyridone-based EZH2 inhibitors, provide inferred quantitative data based on its successors, and outline the key experimental protocols used to characterize such compounds.

Introduction to EZH2 and H3K27 Trimethylation

Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine 27 is a key repressive mark, with the trimethylated state (H3K27me3) being strongly associated with transcriptionally silent chromatin.[1] The enzyme responsible for this modification is EZH2, the catalytic core of the PRC2 complex.[2] Dysregulation of EZH2 activity, either through mutation or overexpression, is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[3]

Inhibitors of EZH2 aim to reduce global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

This compound: An Early Pyridone-Based EZH2 Inhibitor

This compound was identified as a hit from high-throughput screening efforts and is characterized by a pyridone headgroup.[4] While specific biochemical and cellular potency data for this compound is not extensively published, it is described as a "weak inhibitor". However, the pyridone moiety proved to be a crucial pharmacophore for EZH2 inhibition.[4] Structural studies of similar, more potent pyridone-containing inhibitors have revealed that this group occupies a portion of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, accounting for the SAM-competitive mechanism of inhibition.[4][5]

The discovery of this compound served as a foundational scaffold for the development of more advanced EZH2 inhibitors by Constellation Pharmaceuticals, including CPI-1205 and the second-generation inhibitor CPI-0209 (tulmimetostat).[6][7][8] These successors exhibit significantly improved potency and drug-like properties.

Quantitative Data and Structure-Activity Relationship

While specific quantitative data for this compound is scarce in the public domain, we can infer its relative activity based on the progression of the pyridone-based inhibitor series. The development from this compound led to compounds with significantly enhanced potency. For instance, the optimization of the indole scaffold, a key feature of this series, led to inhibitors with nanomolar biochemical and cellular activities.

| Compound | Description | Biochemical IC50 (EZH2) | Cellular EC50 (H3K27me3 reduction) |

| This compound | Early pyridone-based hit | Weak (exact value not published) | Weak (exact value not published) |

| CPI-1205 | First-generation indole-based inhibitor | Sub-nanomolar to low nanomolar range (inferred) | <100 nM (for potent analogs in the series)[9] |

| CPI-0209 (Tulmimetostat) | Second-generation inhibitor | 0.38 nM[8] | 2.5 nM (for a highly potent analog)[9] |

Table 1: Comparative potency of pyridone-based EZH2 inhibitors. The data for CPI-1205 and CPI-0209 are representative of the advancements made from the initial this compound scaffold.

The key structural modification that led to a significant increase in potency and prolonged target residence time was the introduction of a 4-thiomethyl pyridone group.[9][10] This highlights the critical role of substitutions on the pyridone ring in optimizing the interaction with the EZH2 active site.

Signaling Pathways and Experimental Workflows

The mechanism of EZH2 inhibition by pyridone-containing compounds like this compound directly impacts the histone methylation cascade, leading to changes in gene expression.

Caption: Mechanism of EZH2 Inhibition by this compound.

The experimental workflow to characterize an EZH2 inhibitor like this compound typically involves a series of biochemical and cellular assays.

References

- 1. sec.gov [sec.gov]

- 2. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]

- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constellation Pharmaceuticals Advances CPI-0209 into Clinical Trials, Expanding its EZH2 Franchise | Nasdaq [nasdaq.com]

- 7. Constellation Pharmaceuticals Highlights EZH2 Inhibition Program in Prostate Cancer at Biomedical Conference | santé log [santelog.com]

- 8. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CPI-905: A Foundational Chemical Probe for Interrogating EZH2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, thereby regulating cell differentiation, proliferation, and development.[1][2][3] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[3][4][5] This has established EZH2 as a compelling therapeutic target in oncology.

CPI-905 emerged from early high-throughput screening efforts as a small molecule inhibitor of EZH2. While itself a relatively weak inhibitor, this compound served as a foundational chemical scaffold for the development of a series of potent and selective indole-based EZH2 inhibitors by Constellation Pharmaceuticals. This guide provides a technical overview of the core chemical probe, this compound, and its more potent, clinically investigated successors, including CPI-1205 and CPI-0209 (tulmimetostat), which collectively serve as powerful tools to investigate EZH2 biology and its role in disease.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the competitive inhibition of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[6] By occupying this pocket, the inhibitors prevent the transfer of a methyl group from SAM to the histone H3 substrate, thereby blocking the formation of the repressive H3K27me3 mark. This leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in EZH2-dependent cancer cells.[7]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the biochemical and cellular activities of its advanced analogs have been well-characterized. These data provide a benchmark for the potency of this chemical series.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| CPI-1205 | EZH2 | Biochemical | 2 nM | [8] |

| EZH1 | Biochemical | 52 nM | [8] | |

| CPI-169 | PRC2 | Biochemical | < 1 nM | [7] |

| H3K27me3 | Cellular | 70 nM | [7] | |

| Compound 22 (Advanced Analog) | EZH2 | Biochemical | 2 nM | [1] |

| H3K27me3 | Cellular | 80 nM | [1] | |

| 4-thiomethyl pyridone analog | EZH2 | Biochemical | ~0.2 nM | [2] |

| H3K27me3 | Cellular | 2.5 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CPI-series of EZH2 inhibitors. These protocols are representative of the techniques employed to evaluate compounds like this compound and its successors.

Biochemical EZH2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex in a cell-free system.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

3H-labeled S-adenosylmethionine (SAM)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Test compounds (e.g., this compound or its analogs) dissolved in DMSO

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, combine the PRC2 complex, biotinylated H3 peptide, and assay buffer.

-

Add the diluted test compound to the reaction mixture.

-

Initiate the methyltransferase reaction by adding 3H-SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, unlabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated H3 peptide will bind to the beads.

-

Incubate to allow for binding.

-

Measure the radioactivity using a scintillation counter. The proximity of the 3H-labeled methyl group on the peptide to the scintillant in the beads will generate a signal.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Assay (High-Content Imaging)

This assay measures the level of H3K27 trimethylation in cells treated with an EZH2 inhibitor.[9]

Materials:

-

Cancer cell line of interest (e.g., HeLa or a lymphoma cell line like KARPAS-422)[10]

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound or its analogs) dissolved in DMSO

-

Formaldehyde solution for fixation

-

Triton X-100 for permeabilization

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., Hoechst)

-

High-content imaging system

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72-96 hours).

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against H3K27me3 and total H3.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the fluorescence intensity of H3K27me3 and total H3 within the nucleus of each cell.

-

Normalize the H3K27me3 signal to the total H3 signal.

-

Calculate the percent reduction in H3K27me3 levels relative to a DMSO control and determine the EC50 value.

Visualizations

EZH2 Signaling Pathway

Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to gene repression.

Experimental Workflow for EZH2 Inhibitor Characterization

Caption: A typical workflow for the discovery and development of EZH2 inhibitors.

References

- 1. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. | BioWorld [bioworld.com]

- 5. drughunter.com [drughunter.com]

- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of CPI-905: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific selectivity profile of CPI-905 is limited. This document summarizes the known information and provides representative experimental context for an early-stage EZH2 inhibitor.

This compound is recognized as an early, cell-active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It served as a foundational chemical scaffold for the development of more potent and selective second-generation EZH2 inhibitors by Constellation Pharmaceuticals. While detailed selectivity panel data for this compound against a broad range of kinases and other enzymes is not extensively published, this guide provides an in-depth look at its primary target, the associated signaling pathway, and the methodologies typically employed to characterize such inhibitors.

Quantitative Data Summary

Comprehensive quantitative data on the selectivity of this compound is scarce in the public domain, likely due to its status as an early-stage compound that was surpassed by more potent analogs. The available information primarily identifies it as a starting point for further drug discovery efforts.

| Target | Compound | IC50 (µM) | Assay Type | Reference |

| EZH2 | This compound | Described as a "weak inhibitor" | Biochemical Assay | Implied from discovery narratives of successor compounds |

Note: The term "weak inhibitor" suggests an IC50 value likely in the micromolar range. For comparison, its successors, such as CPI-1205, exhibit low nanomolar potency against EZH2.

EZH2 Signaling Pathway and Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions to trimethylate histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumorigenesis. This compound, as an EZH2 inhibitor, competes with the cofactor S-adenosyl-L-methionine (SAM) in the catalytic pocket of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor genes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for assessing the activity and selectivity of EZH2 inhibitors, based on standard practices in the field.

Biochemical EZH2 Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EZH2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)

-

Scintillation cocktail and plates (for radiometric detection) or appropriate reagents for non-radiometric detection methods (e.g., antibody-based detection of H3K27me3).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In a microplate, combine the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Detection:

-

Radiometric: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Wash to remove unincorporated [³H]-SAM. Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Non-Radiometric: Use an antibody specific for H3K27me3 in an ELISA or TR-FRET format to quantify the product formation.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27 Trimethylation Assay (In Situ)

This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the levels of global H3K27me3.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the reduction of H3K27me3 in cells.

Materials:

-

A cancer cell line with known EZH2 dependency (e.g., a lymphoma cell line).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

Lysis buffer.

-

Primary antibody against H3K27me3.

-

Primary antibody against a loading control (e.g., total Histone H3).

-

Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blot, or a fluorophore for immunofluorescence or In-Cell Western).

-

Detection reagents.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a prolonged period (e.g., 48-96 hours) to allow for histone turnover.

-

Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins.

-

Detection Method (e.g., Western Blot):

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies for H3K27me3 and the loading control.

-

Wash and incubate with the appropriate secondary antibodies.

-

Add the detection reagent and visualize the protein bands using a chemiluminescence imager.

-

-

Data Analysis: Quantify the band intensities for H3K27me3 and normalize them to the loading control. Calculate the percentage of H3K27me3 reduction for each concentration of this compound relative to the vehicle control. Determine the EC50 value from a dose-response curve.

Experimental Workflow for EZH2 Inhibitor Characterization

The characterization of a novel EZH2 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo validation.

Foundational Research on Pyridone-Containing EZH2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyridone-containing inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. The discovery of potent and selective pyridone-containing small molecules has marked a significant milestone in the development of epigenetic therapies. This document details the mechanism of action, key compounds, experimental methodologies, and the core signaling pathways involved.

EZH2 and the PRC2 Complex: Mechanism of Action

EZH2 functions as the enzymatic engine of the PRC2 complex, which also includes essential core components like EED and SUZ12. The primary role of EZH2 is to catalyze the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine 27 residue of histone H3 (H3K27).[1] This process can result in mono-, di-, and tri-methylation of H3K27 (H3K27me1/2/3). The trimethylated state, H3K27me3, is a hallmark of facultative heterochromatin and is a strong epigenetic signal for gene silencing.[1][2] Overactivity of EZH2, due to overexpression or gain-of-function mutations, leads to aberrant gene silencing, suppressing tumor suppressor genes and driving oncogenesis in various hematological and solid tumors.[1][3]

Pyridone-containing inhibitors are designed to be competitive with the SAM co-factor.[2] Crystallographic studies have revealed that the characteristic 2-pyridone moiety of these inhibitors occupies the site where SAM would normally bind within the EZH2 catalytic pocket.[1][2] This competitive inhibition blocks the methyltransferase activity of EZH2, preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[2]

Key Pyridone-Containing EZH2 Inhibitors

Since 2012, extensive high-throughput screening and medicinal chemistry efforts have led to the discovery of numerous potent and selective pyridone-containing EZH2 inhibitors.[2] These compounds vary in their core structures, which influences their potency, selectivity, and pharmacokinetic properties.[1] The table below summarizes quantitative data for several foundational inhibitors.

| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity | Reference(s) |

| EPZ005687 | EZH2 | 24 | - | >500-fold vs 15 other PMTs; ~50-fold vs EZH1 | [2] |

| GSK126 | EZH2 | 0.5 - 3 | 9.9 | >1000-fold vs 20 other PMTs; >150-fold vs EZH1 | [2][4] |

| Tazemetostat (EPZ-6438) | EZH2 | 2.5 (WT) | 11-16 | >4500-fold vs 14 other PMTs; ~35-fold vs EZH1 | [2][5] |

| UNC1999 | EZH2/EZH1 | 4.6 (EZH2) | <10 (EZH2), 45 (EZH1) | Dual inhibitor; >1000-fold vs 15 other PMTs | [2][5][6] |

| EI1 | EZH2 | - | - | Selective for EZH2 over 10 other PMTs | [2] |

| CPI-1205 | EZH2 | - | - | Potent and selective | [2][7] |

| GSK343 | EZH2 | - | 4 | Potent and selective | [5][8] |

PMTs: Protein Methyltransferases; WT: Wild-Type.

Experimental Protocols

The discovery and characterization of EZH2 inhibitors rely on a suite of biochemical and cell-based assays. These protocols are essential for determining potency, selectivity, mechanism of action, and cellular activity.

Biochemical Enzyme Activity Assay (AlphaLISA®)

This homogeneous assay is designed to measure the activity of the EZH2 complex by detecting the generation of H3K27me3.

Principle: The assay uses AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 peptide substrate is methylated by the EZH2 complex in the presence of SAM. The resulting trimethylated peptide is then detected by a specific primary antibody and acceptor beads, bringing them into proximity with streptavidin-coated donor beads that bind the biotinylated substrate. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light.

Detailed Methodology:

-

Enzyme Reaction: Prepare a reaction mixture containing the purified recombinant EZH2 complex, the biotinylated H3 peptide substrate, and SAM in an appropriate assay buffer.

-

Inhibitor Addition: Add the test compound (inhibitor) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction plate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.[9]

-

Detection: Stop the reaction and add the detection mixture, which includes the primary antibody specific for H3K27me3 and the AlphaLISA® acceptor beads. Incubate to allow for antibody-antigen binding.

-

Signal Generation: Add streptavidin-coated donor beads and incubate in the dark to allow for the proximity-based signal generation.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal intensity is proportional to the amount of H3K27me3 produced and is inversely proportional to the inhibitor's potency.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular H3K27me3 Immunofluorescence Assay

This cell-based assay quantifies the level of global H3K27me3 within cells following inhibitor treatment, providing a direct measure of target engagement in a cellular context.

Principle: Cancer cells are treated with an EZH2 inhibitor, leading to a reduction in nuclear H3K27me3 levels. Cells are then fixed, permeabilized, and stained with a primary antibody specific for H3K27me3 and a fluorescently labeled secondary antibody. The fluorescence intensity in the nucleus is quantified using high-content imaging.

Detailed Methodology:

-

Cell Culture: Plate cancer cells (e.g., HCC1806 breast cancer cells) in multi-well imaging plates and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor for a specified duration (e.g., 72 hours) to allow for histone mark turnover.[8]

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix them with a formaldehyde solution, and then permeabilize with a detergent-based buffer (e.g., Triton X-100 in PBS) to allow antibody access to the nucleus.

-

Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody against H3K27me3. After washing, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also included.

-

Imaging: Acquire images using a high-content automated microscope, capturing both the DAPI (nucleus) and the secondary antibody (H3K27me3) channels.

-

Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.

-

Data Analysis: Normalize the H3K27me3 intensity to the control (DMSO-treated) cells. Calculate cellular IC50 values by plotting the normalized intensity against the inhibitor concentration.[8]

Cell Proliferation Assay (MTT/WST-1)

This assay measures the effect of EZH2 inhibition on the proliferation and viability of cancer cell lines.

Principle: The assay is based on the metabolic reduction of a tetrazolium salt (like MTT or WST-1) by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Seed cancer cell lines known to be sensitive to EZH2 inhibition (e.g., Karpas-422, Pfeiffer) in 96-well plates.[2][10]

-

Inhibitor Treatment: After allowing cells to attach (for adherent lines) or stabilize, treat them with a range of concentrations of the EZH2 inhibitor.

-

Incubation: Incubate the cells for an extended period (e.g., 6-7 days) to observe the anti-proliferative effects, which are often delayed due to the epigenetic mechanism.[8]

-

Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for a few hours, allowing for the colorimetric reaction to occur in viable cells.

-

Measurement: If using MTT, a solubilization buffer must be added to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the inhibitor concentration.

EZH2 Signaling Pathways

EZH2 does not operate in isolation; it is a critical node in a complex network of cellular signaling that governs cell fate, proliferation, and differentiation. Its activity is regulated by upstream pathways, and its downstream epigenetic modifications control vast gene expression programs.

Upstream signaling pathways, including those mediated by AKT, Notch, and Wnt, can regulate EZH2 expression and activity.[11] For example, phosphorylation of EZH2 can alter its function and PRC2 complex integrity. Downstream, the primary consequence of EZH2 activity is the H3K27me3-mediated silencing of target genes. These targets often include critical tumor suppressors that regulate the cell cycle (e.g., p16/INK4a), apoptosis, and cellular differentiation.[12][13] By inhibiting EZH2, pyridone-containing compounds can restore the expression of these genes, leading to anti-tumor effects such as cell cycle arrest, senescence, and apoptosis.[12][14]

References

- 1. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of CPI-905 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-905 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other EZH2 inhibitors in cancer cell lines. The protocols cover the assessment of both the cytotoxic effects of the compound on cell viability and its specific on-target activity through the measurement of H3K27 trimethylation.

Introduction

The Enhancer of Zeste Homolog 2 (EZH2) is a key epigenetic regulator involved in cell differentiation and proliferation. As the catalytic component of the PRC2 complex, EZH2 mediates gene silencing through the trimethylation of H3K27. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and survival. This compound is a potent and selective, cell-active EZH2 inhibitor that serves as a valuable tool for studying the biological consequences of EZH2 inhibition. While initially identified as a weaker inhibitor, it has been a foundational compound for the development of more advanced EZH2 inhibitors.

This document outlines two primary in vitro assays for evaluating the efficacy of this compound and its analogs: a cell viability assay to determine the cytotoxic and anti-proliferative effects on cancer cell lines, and a target engagement assay to quantify the inhibition of EZH2-mediated H3K27 trimethylation.

Data Presentation

The following tables summarize representative quantitative data for various EZH2 inhibitors in different cancer cell lines. This data provides a comparative context for the expected potency of EZH2 inhibition.

Table 1: IC50 Values of EZH2 Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 (µM) | Reference |

| HEC-50B | Endometrial Cancer | GSK126 | 1.0 (±0.2) | |

| Ishikawa | Endometrial Cancer | GSK126 | 0.9 (±0.6) | |

| HEC-151 | Endometrial Cancer | EPZ005687 | 23.5 (±7.6) | |

| HEC-265 | Endometrial Cancer | GSK126 | 10.4 (±0.6) | |

| RPMI1788 | Burkitt's Lymphoma | MS1943 | 9.017 | |

| Ramos | Burkitt's Lymphoma | MS1943 | 8.425 | |

| Daudi | Burkitt's Lymphoma | MS1943 | 6.076 |

Table 2: GI50 Values of an EZH2 Inhibitor in a Lymphoma Cell Line

| Cell Line | Cancer Type | EZH2 Inhibitor | GI50 (nM) |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | CPI-1328 | Sub-nanomolar |

Signaling Pathway

The diagram below illustrates the canonical signaling pathway involving the PRC2 complex and the mechanism of action for EZH2 inhibitors like this compound.

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from a standardized method and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

a. Experimental Workflow

Caption: Workflow for the Resazurin-Based Cell Viability Assay.

b. Materials

-

Cancer cell line of interest (e.g., KARPAS-422, HEC-50B)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

c. Protocol

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test for a novel EZH2 inhibitor might be from 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control, add medium with the same final concentration of DMSO as the highest this compound concentration.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Resazurin Assay:

-

After the 72-hour incubation, add 20 µL of Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the blank values from all measurements.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

H3K27me3 Cellular ELISA

This protocol provides a method to quantify the levels of H3K27 trimethylation in cells treated with this compound, thus confirming on-target activity.

a. Experimental Workflow

Caption: Workflow for the H3K27me3 Cellular ELISA.

b. Materials

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plate

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS for fixing

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-H3K27me3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Absorbance plate reader

c. Protocol

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.

-

-

Cell Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells once with PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.

-

Wash the wells three times with PBS.

-

-

Immunodetection:

-

Block non-specific antibody binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

-

Remove the blocking buffer and add 100 µL of the primary antibody (anti-H3K27me3) diluted in blocking buffer. Incubate overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Wash the wells five times with PBST.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution. The color will turn yellow.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no primary antibody).

-

Normalize the H3K27me3 signal, for instance, by running a parallel plate and staining for total Histone H3 or by normalizing to cell number determined by a separate viability assay.

-

Plot the normalized H3K27me3 levels against the this compound concentration to determine the EC50 for target inhibition.

-

Conclusion

The protocols described herein provide a robust framework for the in vitro characterization of this compound and other EZH2 inhibitors. By combining cell viability assays with target-specific mechanistic assays, researchers can effectively evaluate the potency and efficacy of these compounds. The provided workflows and signaling pathway diagrams offer a clear visual guide to the experimental procedures and the underlying biological context. This comprehensive approach is essential for advancing the preclinical development of EZH2-targeted therapies in oncology.

Recommended starting concentration of CPI-905 for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CPI-905, a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in cell culture experiments. Due to limited publicly available data on the specific in-cell activity of this compound, this document provides a generalized framework for determining the optimal starting concentration and includes protocols for assessing its biological effects.

Introduction to this compound and EZH2 Inhibition

This compound is a potent and selective, cell-active inhibitor of EZH2[1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression. In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth. Inhibition of EZH2 can reactivate tumor suppressor genes, making it a promising therapeutic strategy. While this compound was an early EZH2 inhibitor, subsequent, more potent compounds have been developed.

Recommended Starting Concentration of this compound

Table 1: Recommended Concentration Range for Initial this compound Experiments

| Parameter | Recommended Value | Notes |

| Starting Concentration Range | 1 µM - 10 µM | This is an estimated range. The optimal concentration will be cell-line and assay dependent. |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration in cell culture medium. |

| Treatment Duration | 48 - 96 hours | The effects of EZH2 inhibition on H3K27me3 levels and cell viability are often time-dependent and may require longer incubation periods. |

EZH2 Signaling Pathway

EZH2 functions as the catalytic core of the PRC2 complex. Upon recruitment to specific gene promoters, it methylates H3K27, leading to chromatin compaction and transcriptional silencing of target genes, which are often involved in tumor suppression and cell differentiation.

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow:

Caption: Workflow for Determining IC50 with an MTT Assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of H3K27me3 Levels

This protocol is used to confirm the on-target effect of this compound by measuring the reduction in global H3K27me3 levels.

Experimental Workflow:

Caption: Workflow for Western Blot Analysis of H3K27me3.

Materials:

-

Cells treated with this compound and a vehicle control

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Data Presentation

Table 2: Example Data for an EZH2 Inhibitor in Different Cell Lines

| Cell Line | IC50 (µM) after 72h | H3K27me3 Reduction (at 1 µM) | Notes |

| Example Cell Line A | To be determined | To be determined | Perform dose-response and time-course experiments. |

| Example Cell Line B | To be determined | To be determined | Sensitivity to EZH2 inhibitors can vary significantly between cell lines. |

This table should be populated with experimentally determined values for this compound.

Conclusion

These application notes provide a starting point for utilizing this compound in cell culture-based research. Due to the limited specific data for this compound, it is imperative that researchers empirically determine the optimal working concentration and treatment conditions for their experimental system. The provided protocols for cell viability and target engagement will be critical in validating the activity of this compound and interpreting the resulting biological data.

References

Application Notes and Protocols for Cryptochlorogenic Acid (CPI-905)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of Cryptochlorogenic Acid, also identified by the CAS number 905-99-7 and the synonym 4-O-Caffeoylquinic Acid. This document is intended to guide researchers in utilizing this compound for in vitro studies, particularly focusing on its anti-inflammatory and antioxidant properties.

Product Information and Storage

Cryptochlorogenic acid is a phenolic acid and an isomer of chlorogenic acid, found in various plant species. It is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Name | (1α,3R,4α,5R)-4-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,3,5-trihydroxy-cyclohexanecarboxylic acid |

| Synonyms | 4-O-Caffeoylquinic Acid, Cryptochlorogenic Acid |

| CAS Number | 905-99-7 |

| Molecular Formula | C₁₆H₁₈O₉ |

| Molecular Weight | 354.31 g/mol |

| Appearance | White to off-white solid powder |

Table 2: Solubility Data

| Solvent | Concentration |

| DMSO (Dimethyl Sulfoxide) | 50 mg/mL |

| DMF (Dimethylformamide) | 71 mg/mL |

| Ethanol | 25 mg/mL |

| PBS (Phosphate-Buffered Saline, pH 7.2) | 25 mg/mL |

Storage and Stability:

Proper storage is crucial to maintain the integrity of Cryptochlorogenic Acid.

-

Powder: Store the solid compound at 2-8°C in a refrigerator, under an inert atmosphere, and protected from light and moisture. When stored correctly, the powder is stable for at least two years.

-

Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathways

Cryptochlorogenic acid exhibits significant anti-inflammatory and antioxidant activities. Its primary mechanisms of action involve the modulation of key signaling pathways related to cellular stress and inflammation.

Anti-inflammatory and Antioxidant Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Cryptochlorogenic acid has been shown to dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Modulation of NF-κB and MAPK Pathways: It suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of IκB kinase (IKK) and the degradation of IκB. Additionally, it downregulates the phosphorylation of MAPKs, key regulators of inflammatory responses.[1]

-

Activation of the Nrf2/HO-1 Pathway: Cryptochlorogenic acid promotes the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). This pathway is crucial for protecting cells from oxidative stress.[1]

-

Aldose Reductase Inhibition: Cryptochlorogenic acid is an inhibitor of rat lens aldose reductase (RLAR) in vitro, suggesting its potential in mitigating diabetic complications.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the biological activity of Cryptochlorogenic Acid.

Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for cell culture experiments.

Materials:

-

Cryptochlorogenic Acid (this compound) powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM)

Procedure:

-

Stock Solution (100 mM in DMSO):

-

Accurately weigh a precise amount of Cryptochlorogenic Acid powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 35.43 mg of Cryptochlorogenic Acid in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

-

-

Working Solutions (in Cell Culture Medium):

-

Thaw an aliquot of the 100 mM stock solution at room temperature.

-

Prepare working solutions by diluting the stock solution in pre-warmed, sterile cell culture medium.

-

For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the cell culture medium.

-

It is recommended to prepare fresh working solutions for each experiment. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of Cryptochlorogenic Acid on LPS-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 cells

-

Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Cryptochlorogenic Acid working solutions

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., Griess reagent for NO, ELISA kits for cytokines)

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 24-well or 6-well plates for protein/RNA analysis) at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Cryptochlorogenic Acid (e.g., 1, 10, 50, 100 µM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.

-

Pre-incubate the cells with Cryptochlorogenic Acid for 1-2 hours.

-

-

Stimulation:

-

After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Include a negative control group (untreated cells) and an LPS-only control group.

-

-

Incubation:

-

Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).

-

-

Analysis:

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blot analysis to determine the expression and phosphorylation levels of key signaling proteins like NF-κB, IκB, and MAPKs.

-

RT-qPCR Analysis: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression of pro-inflammatory genes.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a cell-free assay to evaluate the direct antioxidant capacity of Cryptochlorogenic Acid.

Materials:

-

Cryptochlorogenic Acid

-

Methanol or Ethanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol/ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Cryptochlorogenic Acid in methanol or ethanol.

-

Prepare a series of dilutions of the compound and the positive control (e.g., ascorbic acid) in the same solvent.

-

Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

-

Assay:

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of Cryptochlorogenic Acid, the positive control, or the solvent (as a blank) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Disclaimer

The information provided in these application notes is for research use only and is not intended for human or animal therapeutic or diagnostic use. Researchers should conduct their own validation studies to ensure the suitability of these protocols for their specific experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: Solubility and Handling of Protein Phosphatase-1 Inhibitors in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide essential guidelines for the solubilization and use of small molecule inhibitors targeting the Protein Phosphatase-1 (PP1) signaling pathway, with a focus on compounds related to the C-kinase potentiated PP1 inhibitor of 17 kDa (CPI-17). While specific solubility data for a compound designated "CPI-905" is not publicly available, this document offers a comprehensive framework for determining the solubility and developing cell-based assay protocols for novel compounds targeting this pathway.

The CPI-17 signaling cascade is a critical regulator of smooth muscle contraction and has been implicated in various pathological conditions, making it an attractive target for drug discovery.[1][2][3] Proper handling and solubilization of investigational compounds are paramount for obtaining accurate and reproducible results in preclinical studies.

Data Presentation: Determining and Summarizing Solubility

Accurate determination of a compound's solubility in both a stock solution solvent, such as Dimethyl Sulfoxide (DMSO), and the final cell culture media is a critical first step in any in vitro experiment. Below is a template table for summarizing experimentally determined solubility data.

Table 1: Solubility of Investigational Compound in DMSO and Cell Culture Media

| Solvent/Medium | Temperature (°C) | Maximum Solubility (mM) | Observations |

| DMSO | 25 (Room Temp.) | [Enter experimental data] | e.g., Clear solution, precipitation observed above this concentration. |

| DMSO | 37 | [Enter experimental data] | e.g., Clear solution. |

| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | [Enter experimental data] | e.g., Clear solution, slight precipitation observed after 24h. |

| Cell Culture Medium (e.g., RPMI-1640) + 10% FBS | 37 | [Enter experimental data] | e.g., Significant precipitation. |

It is crucial for researchers to empirically determine the solubility of their specific compound of interest.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of a small molecule inhibitor in DMSO.

Materials:

-

Investigational compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

Procedure:

-

Equilibrate the powdered compound to room temperature before opening to prevent condensation.

-

Weigh out a precise amount of the compound using a calibrated analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles. If particles remain, the solution may be supersaturated. Consider preparing a lower concentration stock.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.